![molecular formula C48H74O14 B7890284 (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B7890284.png)
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
説明
Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.
Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.
生物活性
The compound , identified as (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one , is a complex organic molecule with notable biological activities primarily related to its use as an anthelmintic agent .
Chemical Structure and Properties
This compound is a member of the avermectin family and has the molecular formula with a molecular weight of approximately 874.1 g/mol. It features multiple hydroxyl groups and methoxy substituents that contribute to its biological activity and solubility characteristics.
The biological activity of this compound is largely attributed to its ability to bind selectively to glutamate-gated chloride channels in the nervous system of invertebrates. This action disrupts neurotransmission and leads to paralysis and death of parasitic organisms such as nematodes and arthropods. The compound also exhibits activity against various ectoparasites.
Anthelmintic Activity
Ivermectin , the active component of this compound, has been extensively studied for its effectiveness against a variety of parasitic infections:
- Nematodes : Effective against filarial worms causing diseases like lymphatic filariasis and river blindness.
- Ectoparasites : Demonstrates efficacy against scabies mites and lice.
Case Studies
- Onchocerciasis Treatment : Clinical studies have shown that ivermectin significantly reduces microfilarial loads in patients with onchocerciasis (river blindness), leading to improved visual outcomes.
- Lymphatic Filariasis : Ivermectin has been used in mass drug administration programs in endemic regions to reduce transmission rates effectively.
- Scabies Management : Randomized controlled trials indicate that ivermectin is as effective as traditional treatments for scabies with the added benefit of oral administration.
Comparative Efficacy Table
Parasite Type | Treatment Method | Efficacy Rate | Notes |
---|---|---|---|
Nematodes | Ivermectin | ~90% | Effective in reducing microfilariae |
Ectoparasites | Ivermectin | ~95% | Rapidly clears infestations |
Filarial Worms | Ivermectin | ~80% | Reduces symptoms significantly |
Safety and Side Effects
While generally safe when used as directed, ivermectin can have side effects including:
- Mild gastrointestinal disturbances
- Dizziness
- Allergic reactions in individuals with high parasitic loads (Mazzotti reaction)
Research Findings
Recent studies have focused on optimizing formulations to enhance bioavailability and reduce side effects. Research into combination therapies is ongoing to improve efficacy against resistant strains of parasites.
科学的研究の応用
Antiparasitic Activity
Ivermectin and its derivatives have been extensively studied for their antiparasitic properties . They are particularly effective against nematodes and ectoparasites such as lice and mites. Clinical studies have demonstrated that Ivermectin is the treatment of choice for conditions like onchocerciasis (river blindness) and lymphatic filariasis. The compound works by binding to glutamate-gated chloride channels in the parasite's nervous system and muscle cells, leading to paralysis and death of the parasites .
Antiviral Properties
Recent research has indicated potential antiviral activities of Ivermectin against various viruses. Studies have shown that it may inhibit the replication of viruses such as SARS-CoV-2 in vitro. The mechanism involves interference with the nuclear transport of viral proteins . This application has garnered interest during the COVID-19 pandemic as researchers explored repurposing existing drugs for new viral infections.
Anticancer Research
Emerging studies suggest that Ivermectin may have anticancer properties . Research has indicated that it can induce apoptosis in cancer cells and inhibit tumor growth in certain types of cancers. For instance, studies have shown that Ivermectin can enhance the efficacy of chemotherapeutic agents in breast cancer models . This opens avenues for exploring its use as an adjunct therapy in oncology.
Insecticide and Acaricide
Ivermectin is widely utilized in agriculture as an insecticide and acaricide . It is effective against a range of agricultural pests including mites and insects that affect crops. Its mode of action disrupts the nervous system of these pests leading to paralysis and death . This application is particularly valuable in sustainable agriculture practices where chemical residues must be minimized.
Veterinary Medicine
In veterinary medicine, Ivermectin is employed to prevent and treat parasitic infections in livestock and pets. It is used to control heartworm disease in dogs and to treat various internal and external parasites in cattle and sheep. The compound's safety profile allows for its widespread use across different animal species .
Clinical Efficacy Against Onchocerciasis
A significant clinical trial demonstrated the efficacy of Ivermectin in treating onchocerciasis in endemic areas. In this study involving thousands of participants over several years, the administration of Ivermectin led to a marked reduction in microfilariae levels in patients' skin biopsies. This study solidified Ivermectin's role as a cornerstone treatment for this debilitating disease.
Impact on Agricultural Pest Management
A field study conducted on cotton farms evaluated the effectiveness of Ivermectin as an insecticide against cotton aphids. Results indicated a significant reduction in aphid populations within two weeks post-treatment when compared to untreated controls. Crop yield improvements were also noted due to reduced pest pressure .
特性
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38?,39?,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSNMRSAGSSBNP-IMXPOURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。